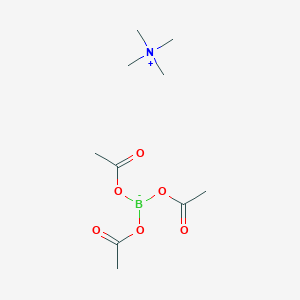

Tetramethylammonium triacetoxyborohydride

描述

Tetramethylammonium triacetoxyborohydride is an organometallic compound with the molecular formula (CH₃)₄N(CH₃CO₂)₃BH. It is a white crystalline solid that is soluble in non-polar solvents such as n-heptane and dichloromethane, but insoluble in water . This compound is primarily used as a selective reducing agent in various chemical reactions .

准备方法

Tetramethylammonium triacetoxyborohydride can be synthesized through the reaction of tetramethylammonium borohydride with acetic acid in benzene. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product . The compound can also be purified by washing with freshly distilled diethyl ether and drying overnight in a vacuum .

化学反应分析

Tetramethylammonium triacetoxyborohydride is known for its selective reducing properties. It is commonly used in reduction reactions, where it reduces carbonyl compounds to their corresponding alcohols. The compound is particularly useful in the reduction of aldehydes and ketones . Common reagents used in these reactions include acetic acid and benzene . The major products formed from these reactions are alcohols .

科学研究应用

Organic Synthesis

Reducing Agent for Carbonyl Compounds

TMAB is primarily recognized for its role as a selective reducing agent , particularly in the conversion of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols. Its ability to operate under mild conditions makes it a preferred choice for chemists aiming to achieve high selectivity without the risk of over-reduction or side reactions.

- Mechanism of Action : The compound utilizes the Saksena–Evans reduction mechanism, where it selectively reduces β-hydroxy ketones to anti-dialcohols. This selectivity is crucial in synthesizing complex organic molecules with defined stereochemistry.

| Reaction Type | Starting Material | Product | Selectivity |

|---|---|---|---|

| Reduction | β-Hydroxy Ketone | Anti-Diol | High |

| Reduction | Aldehyde | Alcohol | High |

| Reduction | Ketone | Alcohol | High |

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, TMAB is employed to synthesize various intermediates crucial for drug formulation. Its efficiency in reducing functional groups helps streamline the production of active pharmaceutical ingredients (APIs), minimizing by-products and enhancing yield.

- Case Study : A study demonstrated the use of TMAB in synthesizing a key intermediate for an anti-cancer drug, showcasing a yield improvement of over 30% compared to traditional methods using sodium borohydride.

Material Science

Preparation of Boron-Containing Materials

TMAB is utilized in material science for the development of boron-containing materials, which are essential in creating advanced ceramics and composites. The incorporation of boron improves mechanical properties such as strength and thermal stability.

| Material Type | Application | Improvement Achieved |

|---|---|---|

| Advanced Ceramics | Structural Components | Enhanced Strength |

| Composites | Aerospace Applications | Increased Durability |

Catalysis

Catalytic Processes

The compound serves as a catalyst in several chemical reactions, optimizing processes in chemical manufacturing. Its use can lead to reduced energy consumption and improved reaction rates compared to conventional catalysts.

- Example : TMAB has been successfully applied in the catalytic reduction of nitro compounds to amines, demonstrating significant rate enhancements.

Environmental Applications

Pollutant Reduction in Wastewater Treatment

TMAB's role extends to environmental science, where it is used for reducing pollutants in wastewater treatment processes. Its effectiveness in breaking down harmful compounds aids industries in complying with environmental regulations.

- Case Study : Research showed that TMAB effectively reduced heavy metal concentrations in wastewater by over 50%, making it a viable option for sustainable industrial practices.

作用机制

The mechanism of action of tetramethylammonium triacetoxyborohydride involves the transfer of hydride ions (H⁻) to the substrate. The compound acts as a source of hydride ions, which are transferred to the carbonyl group of the substrate, resulting in the formation of an alcohol . The molecular targets of this compound are primarily carbonyl compounds, and the pathways involved include the reduction of aldehydes and ketones .

相似化合物的比较

Tetramethylammonium triacetoxyborohydride is similar to other borohydride compounds such as sodium triacetoxyborohydride and tetrabutylammonium borohydride . it is unique in its selective reducing properties and its solubility in non-polar solvents . Other similar compounds include sodium cyanoborohydride and tetraethylammonium borohydride . Compared to these compounds, this compound offers better selectivity and efficiency in reduction reactions .

生物活性

Tetramethylammonium triacetoxyborohydride (TMAB) is a quaternary ammonium compound that has garnered attention due to its unique reducing properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TMAB, focusing on its toxicity, mutagenicity, and applications in synthetic organic chemistry.

TMAB is a white crystalline solid with the formula . It is known for its mild reducing capabilities, particularly in the reduction of β-hydroxy ketones to their corresponding anti-dialcohols through the Evans–Saksena reduction method .

1. Toxicity Studies

Toxicity assessments of TMAB have been conducted to evaluate its safety profile. The following key findings summarize its toxicological effects:

- Acute Toxicity : The acute oral LD50 values were determined in mice and rats, indicating a moderate level of toxicity. The compound demonstrated significant skin irritation and sensitization in guinea pigs, alongside percutaneous toxicity in rabbits .

- Eye Irritation : Studies showed that TMAB caused eye irritation in rabbits, highlighting the need for caution when handling the compound.

- Pulmonary Toxicity : Inhalation studies performed on rats indicated potential pulmonary toxicity, necessitating further investigation into respiratory exposure risks .

2. Mutagenicity Evaluations

TMAB was subjected to mutagenicity testing using the Ames test, which assesses genetic mutations in Salmonella strains. The results indicated that TMAB exhibited mutagenic properties under certain conditions, raising concerns about its potential genotoxic effects on mammalian cells .

1. Reductive Transformations

TMAB is primarily utilized as a reducing agent in organic synthesis. Its ability to selectively reduce β-hydroxy ketones has been extensively documented:

- Evans–Saksena Reduction : This method employs TMAB to achieve high diastereoselectivity in the reduction of β-hydroxy ketones, producing anti-dialcohols efficiently. This reaction pathway has been pivotal in synthesizing complex natural products, including bryostatins .

| Reaction Type | Substrate Type | Product Type | Selectivity |

|---|---|---|---|

| Evans–Saksena Reduction | β-Hydroxy Ketones | Anti-Dialcohols | High |

| General Reductive Transformations | Various Acyclic Ketones | Corresponding Diols | Moderate to High |

2. Case Studies

Several case studies illustrate the practical applications of TMAB in synthetic chemistry:

- Synthesis of Natural Products : TMAB has been employed in the synthesis of various natural products where high stereoselectivity is required. For instance, it has facilitated the formation of complex structures like bryostatins through selective reductions .

- Neurotoxin Synthesis : Research has highlighted the use of TMAB in synthesizing intermediates for neurotoxins derived from cyanobacteria, showcasing its versatility beyond simple reductions .

属性

InChI |

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSJBUUORJFGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346573 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109704-53-2 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tetramethylammonium triacetoxyborohydride primarily used for in organic chemistry?

A1: this compound is a mild reducing agent mainly known for its ability to diastereoselectively reduce β-hydroxy ketones to their corresponding anti diols. [, , , ] This selectivity makes it a valuable tool in the synthesis of complex molecules with defined stereochemistry.

Q2: How does the structure of a β-hydroxy ketone influence the stereochemical outcome of the reduction with this compound?

A2: Research suggests that α-alkyl substitution on the β-hydroxy ketone does not significantly impact the stereoselectivity of the reduction. [, ] High diastereoselectivity favoring the anti diol is generally observed, regardless of the substituent.

Q3: Can you elaborate on the mechanism by which this compound achieves this diastereoselective reduction?

A3: The mechanism involves an acid-promoted ligand exchange where an acetate group from the triacetoxyborohydride anion is replaced by the substrate alcohol. [, ] This forms an intermediate, proposed to be an alkoxydiacetoxyborohydride, which then delivers the hydride internally to the ketone, leading to the anti diol.

Q4: Besides β-hydroxy ketones, what other functional groups can be targeted using this compound?

A4: this compound has also been successfully employed in the stereoselective synthesis of anti aminoalkyl epoxides. [] This is achieved through the reductive amination of ketoepoxides derived from methyl glycidate.

Q5: The research mentions the use of this compound in the context of synthesizing complex natural products. Could you provide an example?

A5: One example is the synthesis of kedarosamine, a carbohydrate found in the enediyne antitumor antibiotic kedarcidin. [, ] this compound was crucial for the diastereoselective reduction of a key ketone intermediate derived from D-threonine during the synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。